molecular formula C10H12F3NO B13502655 1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B13502655
M. Wt: 219.20 g/mol
InChI Key: RHHKHWIZBAHXCS-UHFFFAOYSA-N
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Description

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted amino alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-amino-2-[3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-9(15,6-14)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3

InChI Key

RHHKHWIZBAHXCS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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